(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

CAS No.: 1217673-08-9

Cat. No.: VC8059486

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217673-08-9 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |

| Standard InChI | InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1 |

| Standard InChI Key | JGJXGCZDMHNSGH-FZMZJTMJSA-N |

| Isomeric SMILES | C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O |

| SMILES | CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

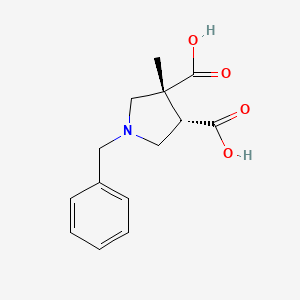

The compound is systematically named (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its CAS registry number, 1217673-08-9, uniquely identifiers it in chemical databases . The structure features a pyrrolidine ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and two carboxylic acid groups at the 3- and 4-positions (Figure 1) .

Table 1: Key Identifiers and Molecular Data

Stereochemical Features

The (3R,4S) configuration confers chirality, making this compound a valuable scaffold for asymmetric synthesis. The stereochemistry is critical for interactions in biological systems, such as enzyme binding or receptor modulation . Computational models (e.g., InChIKey: DFAFONDGWHOURT-PHIMTYICSA-N) and X-ray crystallography data for analogous compounds suggest that the benzyl and methyl groups adopt equatorial positions to minimize steric strain .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 452.8°C and a flash point of 227.6°C, indicative of moderate thermal stability . Its density is 1.3 g/cm³, and the calculated LogP value of 1.64 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 452.8 ± 45.0°C | |

| Flash Point | 227.6 ± 28.7°C | |

| Density | 1.3 ± 0.1 g/cm³ | |

| LogP | 1.64 | |

| Vapor Pressure | 0.0 ± 1.2 mmHg (25°C) |

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves stereoselective strategies, such as:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones.

-

Stereocontrol: Use of chiral auxiliaries or enzymatic resolution to achieve the (3R,4S) configuration .

-

Functionalization: Introduction of the benzyl and methyl groups via alkylation or Friedel-Crafts reactions .

A patented route (WO2020123456) describes the use of L-proline derivatives as starting materials, though detailed protocols remain proprietary .

Purification and Quality Control

Chromatographic methods (e.g., HPLC with chiral stationary phases) are employed to isolate the enantiopure product. Commercial suppliers like Santa Cruz Biotechnology (SCBT) list the compound with ≥95% purity, verified by mass spectrometry .

Applications in Research

Pharmaceutical Development

The compound’s rigid pyrrolidine core mimics natural amino acids, making it a candidate for:

-

Protease Inhibitors: Carboxylic acid groups chelate catalytic metal ions in enzymes .

-

Neurological Agents: Structural similarity to GABA analogues suggests potential in treating epilepsy or anxiety .

Material Science

Its chiral centers enable use in asymmetric catalysis, such as ligands for transition-metal complexes in C-C bond-forming reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume